Orthogonal Bifunctionality: Terminal Olefin vs. Saturated 1-Octanol
7-Octen-1-ol possesses a terminal alkene (ω-alkenol) that is entirely absent in its saturated analog, 1-octanol. This structural feature enables a suite of orthogonal synthetic transformations that are impossible with 1-octanol. For instance, the terminal double bond allows for thiol-ene click chemistry, olefin metathesis, and polymerization, providing a distinct handle for post-functionalization . The ozone reaction rate constant for 7-Octen-1-ol is quantified, reflecting its alkene reactivity .
| Evidence Dimension | Presence of Terminal C=C Double Bond |
|---|---|
| Target Compound Data | Present (Terminal alkene at C7-C8) |
| Comparator Or Baseline | 1-Octanol: Absent (Fully saturated C8 chain) |
| Quantified Difference | Qualitative difference: Functional group presence vs. absence; Ozone reaction rate constant for 7-Octen-1-ol is 1.200000 E-17 cm3/molecule-sec, while saturated 1-octanol is unreactive towards ozone under similar conditions . |
| Conditions | Molecular structure analysis; Atmospheric ozone reaction modeling. |
Why This Matters
The terminal alkene provides a unique, orthogonal synthetic handle, enabling polymerization, click chemistry, and metathesis reactions unattainable with 1-octanol.
